Chroman-8-carbaldehyde
Overview
Description
Chroman-8-carbaldehyde (C8CA) is a chemical compound that is being studied for its potential applications in scientific research. C8CA is an aldehyde molecule with a chroman-8 ring structure. It is a colorless, odorless, and water-soluble compound with a molecular weight of about 150 g/mol. C8CA is commonly used as a reagent in organic synthesis and as a fluorescent probe in fluorescence microscopy. In addition, C8CA has been studied for its potential use in drug development, as well as its potential to act as a therapeutic agent.
Scientific Research Applications
1. Synthesis and Chemical Properties
- Chroman-8-carbaldehyde and its analogs are key components in the synthesis of various heterocyclic systems. Research has explored their role in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- These compounds are also used in Diversity-Oriented Synthesis, as demonstrated by the transformation of 8-halonaphthalene-1-carbaldehyde into a variety of polycyclic carbo- and heterocycles (Herrera et al., 2016).
2. Biological Applications
- Chromone-3-carbaldehyde derivatives have been evaluated for potential as anticancer drugs. For instance, transition metal complexes with 3-carbaldehyde-chromone semicarbazone have shown binding affinities to calf thymus DNA, indicating potential use in cancer therapy (Li et al., 2010).
- In another study, chromone-3-carboxamides were synthesized and evaluated for their anti-inflammatory, antitryponosomal, and cytotoxic properties, showing promise in treating various disease states (Gordon et al., 2020).
3. Photophysical Properties and Applications
- The photophysical properties of chroman-8-carbaldehyde derivatives have been studied for applications in fluorescence and molecular switches. For example, a series of push–pull chromophoric extended styryls derived from carbaldehydes exhibited aggregation-induced emission, useful in viscosity sensing and fluorescence molecular rotors (Telore et al., 2015).
- Additionally, chromone Schiff-base derivatives have been developed as selective fluorescent and colorimetric chemosensors, particularly for detecting metal ions like Al(III) (Fan et al., 2014).
properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624057 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-8-carbaldehyde | |
CAS RN |
327183-32-4 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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